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molecular formula C17H17FN4O B1615755 Lurosetron CAS No. 128486-54-4

Lurosetron

Cat. No. B1615755
M. Wt: 312.34 g/mol
InChI Key: NUMKWGDDRWJQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05183820

Procedure details

A solution of 6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one and 6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one (32 mg) in 47% aqueous hydrobromic acid (4 ml) was heated on a steam bath for ca. 2 h. After cooling, the reaction mixture was added to 2N sodium hydroxide (50 ml) and extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were adsorbed onto silica and purified by FCC eluting with System A (100:8:1) to give the title compound (6.5 mg), m.p. 229°-232°.
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][N:21](CCOC)[C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C2N(C)C3CCN(CC4N(COC)C=NC=4C)C(=O)C=3C=2C=CC=1.[OH-].[Na+]>Br>[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CN(C3C)CCOC
Name
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Quantity
32 mg
Type
reactant
Smiles
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC3=C(N=CN3COC)C
Name
Quantity
4 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with System A (100:8:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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